1-(Benzylideneamino)-3-chloro-propan-2-ol
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Overview
Description
1-(Benzylideneamino)-3-chloro-propan-2-ol is an organic compound characterized by the presence of a benzylideneamino group attached to a 3-chloro-propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzylideneamino)-3-chloro-propan-2-ol can be synthesized through the condensation reaction between benzaldehyde and 3-chloro-2-aminopropanol. The reaction typically occurs in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst like an acid or base to facilitate the condensation process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylideneamino)-3-chloro-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the benzylideneamino group to a primary amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Benzaldehyde or benzyl alcohol derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted propanol derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzylideneamino)-3-chloro-propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Benzylideneamino)-3-chloro-propan-2-ol involves its interaction with specific molecular targets. The benzylideneamino group can form Schiff bases with various substrates, leading to the formation of stable complexes. These interactions can modulate biological pathways and exert effects such as antimicrobial activity by disrupting cellular processes .
Comparison with Similar Compounds
- 1-(Benzylideneamino)-3-cyano-propan-2-ol
- 1-(Benzylideneamino)-3-hydroxy-propan-2-ol
- 1-(Benzylideneamino)-3-bromo-propan-2-ol
Comparison: 1-(Benzylideneamino)-3-chloro-propan-2-ol is unique due to the presence of the chloro group, which imparts distinct reactivity and chemical properties. Compared to its cyano, hydroxy, and bromo analogs, the chloro derivative exhibits different substitution patterns and reactivity profiles, making it suitable for specific synthetic applications .
Properties
CAS No. |
6937-15-1 |
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Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-(benzylideneamino)-3-chloropropan-2-ol |
InChI |
InChI=1S/C10H12ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,7,10,13H,6,8H2 |
InChI Key |
PHFWZIAEQLVDMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NCC(CCl)O |
Origin of Product |
United States |
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